3-Methyl-2-(3-methylbutanamido)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylbutanamido)butanoic acid involves the reaction of 3-methylbutanoic acid with appropriate amines under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods

In industrial settings, the production of 3-methylbutanoic acid, a precursor to this compound, involves the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-(3-methylbutanamido)butanoic acid undergoes typical carboxylic acid reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, and anhydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acid chlorides and alcohols are used to form esters, while amines are used to form amides.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters, amides, and anhydrides.

Aplicaciones Científicas De Investigación

Proteomics Research

3-Methyl-2-(3-methylbutanamido)butanoic acid is utilized in proteomics research as a biochemical reagent. Its structure allows it to interact with various proteins, facilitating studies on protein folding and stability. The compound's ability to form stable complexes with proteins makes it a valuable tool for researchers investigating protein dynamics and interactions.

Case Study: Protein Stability Enhancement

A study demonstrated that the inclusion of this compound in protein formulations significantly improved the thermal stability of certain enzymes. The compound acted as a stabilizing agent, preventing denaturation under high-temperature conditions. This finding is crucial for developing heat-stable biocatalysts for industrial applications.

Drug Development

The compound has been explored as a potential lead in drug development, particularly in designing inhibitors for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to be modified to enhance bioactivity and selectivity.

Case Study: Enzyme Inhibition

Research indicated that derivatives of this compound exhibited inhibitory effects on specific kinases involved in cancer progression. By modifying the side chains of the compound, researchers were able to enhance its potency against target enzymes, suggesting its potential as a scaffold for developing new anticancer drugs.

Hair Treatment Formulations

In the cosmetic industry, this compound is being investigated for its potential use in hair treatment products. Its ability to interact with keratin fibers suggests that it could improve hair texture and manageability.

Case Study: Keratin Fiber Restructuring

A formulation containing the compound was tested for its effects on damaged hair. Results showed that treatments with this compound led to significant improvements in hair strength and elasticity, indicating its potential as an ingredient in restorative hair care products.

Summary of Applications

| Application Area | Description | Case Study Highlights |

|---|---|---|

| Biochemical Research | Used as a reagent in proteomics | Improved thermal stability of enzymes |

| Pharmaceutical Development | Potential lead for enzyme inhibitors | Enhanced potency against cancer-related kinases |

| Cosmetic Industry | Investigated for hair treatment formulations | Improved strength and elasticity of damaged hair |

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(3-methylbutanamido)butanoic acid involves its interaction with specific molecular targets, leading to the formation of amide, ester, anhydride, and chloride derivatives. These interactions are facilitated by the functional groups present in the compound, which participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-2-butenoic acid: (3,3-Dimethylacrylic acid, 3-Methylcrotonic acid, Senecioic acid).

3-Methyl-2-oxobutanoic acid: (α-Ketoisovaleric acid).

Uniqueness

3-Methyl-2-(3-methylbutanamido)butanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its amido and carboxylic acid functional groups make it versatile in forming various derivatives, which are valuable in research and industrial applications .

Actividad Biológica

Chemical Structure and Properties

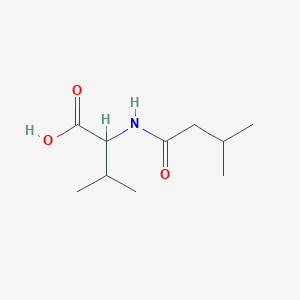

The structure of 3-Methyl-2-(3-methylbutanamido)butanoic acid can be represented as follows:

This compound features a branched aliphatic structure, which may influence its biological interactions. The presence of the amido group suggests potential for interactions with biological macromolecules.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not extensively documented |

The biological activity of this compound is hypothesized to be related to its structural characteristics, particularly the amide functional group, which can form hydrogen bonds and potentially interact with enzymes and receptors in biological systems. Similar compounds have shown various activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.

Comparative Analysis

While specific data on this compound is sparse, it can be compared to other related compounds that have been studied:

| Compound Name | Biological Activity |

|---|---|

| 2-Methyl-2-(thiophen-2-ylmethyl)oxirane | Antifungal and antitubercular activities |

| 3-Methyl-2-butenoic acid | Used in proteomics research; potential metabolic roles |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating related amides found that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains. This suggests that this compound could possess similar activity, warranting further investigation.

- Anti-inflammatory Effects : Research on analogous compounds has indicated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could imply that this compound may also exhibit such properties.

- Cytotoxicity : Some derivatives in the same chemical class have shown cytotoxic effects against cancer cell lines. This raises the possibility that this compound might be explored for its anticancer potential.

Future Research Directions

Given the limited data available specifically for this compound, future research should focus on:

- In vitro Studies : Conducting detailed in vitro assays to assess antimicrobial, anti-inflammatory, and cytotoxic activities.

- Mechanistic Studies : Elucidating the mechanisms through which this compound interacts with cellular targets.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize potential therapeutic applications.

Propiedades

IUPAC Name |

3-methyl-2-(3-methylbutanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJHQXJQYXRMGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.